

Clinical Efficacy Data for ALK-Positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ensartinib

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The tables below summarize key efficacy and safety findings for **Ensartinib** in Chinese patient populations across different treatment settings.

Table 1: Efficacy of Ensartinib in Advanced ALK-Positive NSCLC

Patient Population	Study Type & Details	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Intracranial Efficacy
ALK TKI-naïve	Phase 1 Trial (Subgroup, n=?) [1]	81.3%	25.73 months	Intracranial ORR: 66.7%; mPFS: 22.90 months for patients with measurable brain metastases
Previously TKI-treated	Phase 1 Trial (Subgroup, n=11) [1]	25.0%	4.14 months	Information redacted
Real-World Setting	Retrospective Study (n=682) [2]	54.0%	Not estimable	Information redacted

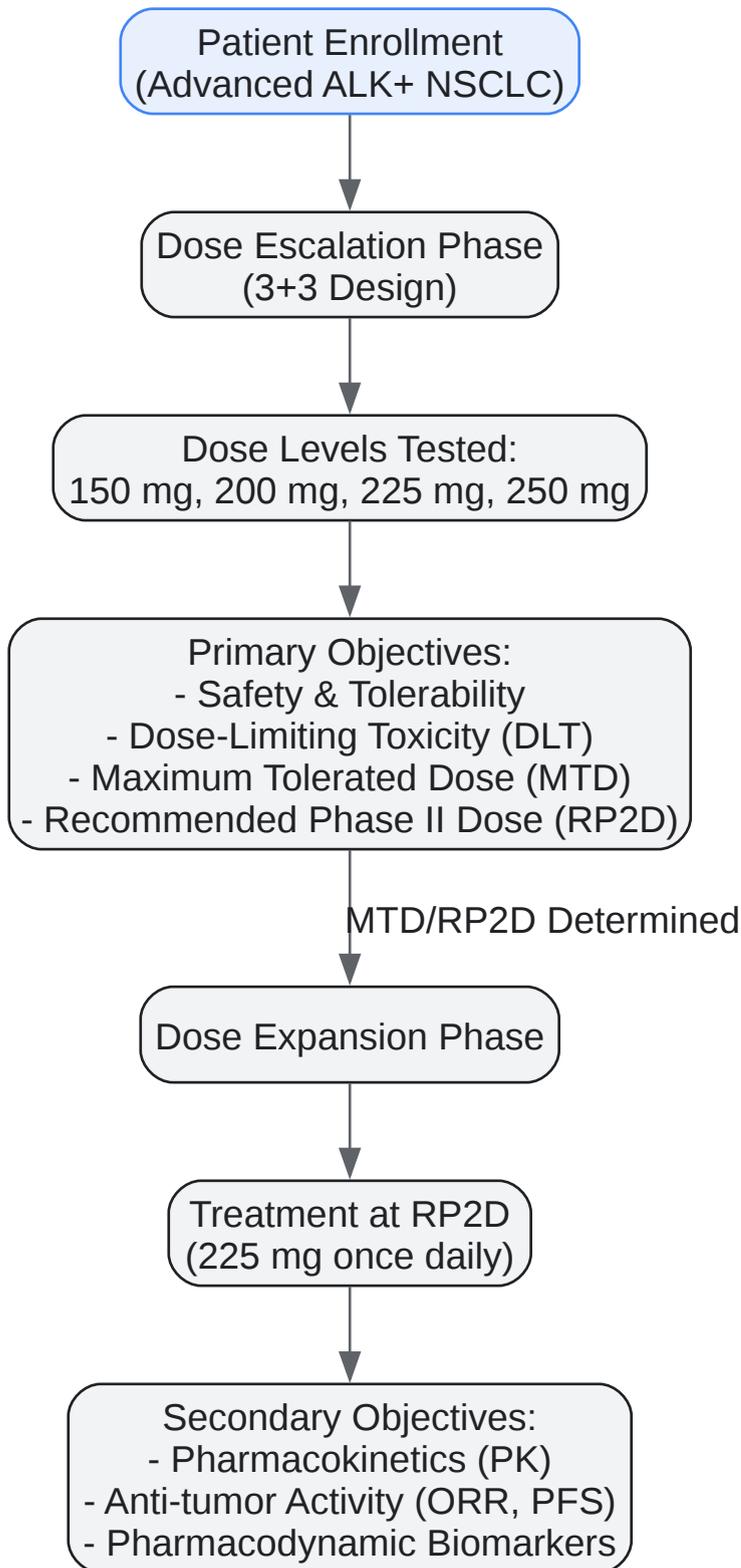
Patient Population	Study Type & Details	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Intracranial Efficacy
Adjuvant Setting (Stage IB-III B)	Phase 3 ELEVATE Trial (n=137) [3]	Disease-Free Survival (DFS): 86.4% at 24 months (vs. 53.5% with placebo)	Not Reached (HR for DFS: 0.20)	Information redacted

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event	Phase 1 Trial (n=48) [1]	Real-World Study (n=682) [2]
Rash	87.5% (Grade 3: 14.6%)	21.1%
Transaminase Elevation (ALT/AST)	60.4% (Grade 3 ALT: 12.5%)	Information redacted
Pruritus	45.8%	Information redacted
Creatinine Elevation	35.4%	Information redacted

Key Experimental Protocols

To evaluate **Ensartinib**'s efficacy and safety, clinical trials followed structured protocols. The diagram below illustrates the general workflow of a phase 1 dose-escalation and expansion trial, which is fundamental for determining the recommended dosage and initial safety profile [1].



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Key methodological details include:

- **Patient Eligibility:** Patients were adults with pathologically confirmed advanced ALK-positive NSCLC, an ECOG performance status of 0-1, and adequate organ function [1].
- **Dosage and Administration:** **Ensartinib** was administered orally once daily in continuous 28-day cycles [1].
- **Primary Endpoints:** The phase 1 trial focused on safety, identifying Dose-Limiting Toxicities (DLTs), and determining the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1].
- **Secondary Endpoints & Assessments:** These included pharmacokinetics (PK), Objective Response Rate (ORR), and Progression-Free Survival (PFS). Tumor response was typically assessed via CT or MRI using RECIST 1.1 criteria, with safety evaluated by NCI CTCAE standards [2] [1].

Cost-Effectiveness Comparison in China

Economic analysis is crucial for treatment accessibility. The following table compares first-line ALK-TKIs from the Chinese healthcare system perspective.

Table 3: Cost-Effectiveness Analysis of First-Line ALK-TKIs in China [4] [5]

Treatment	Incremental QALY vs. Ensartinib	Incremental Cost vs. Ensartinib	ICER vs. Ensartinib	Cost-Effective?
Ensartinib	(Reference)	(Reference)	(Reference)	-
Crizotinib	-1.13	+\$10,677	Dominated by Ensartinib	No
Ceritinib	-0.58	-\$6,426	Dominated by Ensartinib	No
Brigatinib	-0.09	+\$2,672	\$29,689/QALY	Yes
Alectinib	+0.39	+\$33,501	\$85,900/QALY	No
Lorlatinib	+0.35	+\$24,358	\$69,594/QALY	No

Notes: QALY = Quality-Adjusted Life-Year; ICER = Incremental Cost-Effectiveness Ratio. A treatment is "dominated" by **Ensartinib** if it is less effective and more costly. The analysis uses a common willingness-

to-pay threshold of \$38,223/QALY.

Emerging Activity in METex14 Skipping Mutations

Recent research explores **Ensartinib**'s potential beyond ALK. The phase 2 EMBRACE trial investigated its use in patients with advanced NSCLC harboring **MET exon 14 skipping (METex14) mutations** after prior therapy failure [6].

- **Efficacy:** In 30 evaluable patients, the **ORR was 53.3%** and the disease control rate (DCR) was 86.7%. The median PFS was **6.0 months** [6].
- **Safety:** The safety profile was manageable, with rash (46.7%) being the most common TRAE. No treatment-related deaths occurred [6].
- **Biomarker Analysis:** An exploratory circulating tumor DNA (ctDNA) analysis suggested that clearance of ctDNA after four weeks of treatment was associated with more favorable outcomes [6].

Conclusion

In summary, for Chinese patients with ALK-positive NSCLC:

- **In TKI-naïve patients, Ensartinib** demonstrates high systemic and intracranial efficacy.
- **In the real world**, it maintains good performance with a manageable safety profile, rash being the most notable adverse event.
- **As an adjuvant therapy**, it significantly reduces the risk of recurrence.
- **From a health economic perspective, Ensartinib** is a cost-effective option compared to several other ALK-TKIs available in China.
- **Emerging evidence** also shows its promising anti-tumor activity in a different molecular subset—METex14 skipping mutation-positive NSCLC.

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